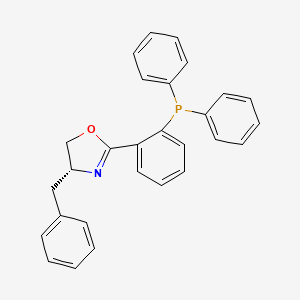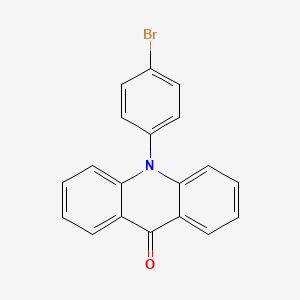
10-(4-Bromophenyl)acridine-9(10H)-one
Overview
Description
10-(4-Bromophenyl)acridine-9(10H)-one, also known as 4-bromoacridine, is a heterocyclic aromatic compound that is widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents, including chloroform, ethanol, and acetone. 4-Bromoacridine is a versatile compound that has been used in a variety of applications, including organic synthesis, molecular biology, and pharmacology. This article will discuss the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-bromoacridine.
Scientific Research Applications
4-Bromoacridine has a variety of scientific research applications. It has been used as a fluorescent dye in molecular biology and pharmacology, as a reagent in organic synthesis, and as a building block in the synthesis of other compounds. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine has been used to study the properties of organic molecules, to investigate the structure and function of proteins, and to study the interaction of drugs with their targets.
Mechanism of Action
The mechanism of action of 10-(4-Bromophenyl)acridine-9(10H)-oneine is not fully understood. It is believed that the compound binds to proteins, enzymes, and other cellular targets, which alters their function. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine is known to interact with DNA and other biomolecules, which could affect gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 10-(4-Bromophenyl)acridine-9(10H)-oneine are not well understood. It has been suggested that the compound may have anticancer, anti-inflammatory, and antioxidant properties, but further research is needed to confirm these effects. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine has been shown to inhibit the growth of certain bacteria and fungi, but its effects on mammalian cells are not known.
Advantages and Limitations for Lab Experiments
The main advantage of 10-(4-Bromophenyl)acridine-9(10H)-oneine is its versatility. It can be used in a variety of laboratory experiments, including organic synthesis, molecular biology, and pharmacology. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine is relatively stable and has low toxicity, making it safe to use in the laboratory. However, 10-(4-Bromophenyl)acridine-9(10H)-oneine is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for 10-(4-Bromophenyl)acridine-9(10H)-oneine research. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, 10-(4-Bromophenyl)acridine-9(10H)-oneine could be used as a building block for the synthesis of other compounds, such as drugs and dyes. Finally, 10-(4-Bromophenyl)acridine-9(10H)-oneine could be used to study the structure and function of proteins and other biomolecules.
properties
IUPAC Name |
10-(4-bromophenyl)acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO/c20-13-9-11-14(12-10-13)21-17-7-3-1-5-15(17)19(22)16-6-2-4-8-18(16)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXCSOFLAXFLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




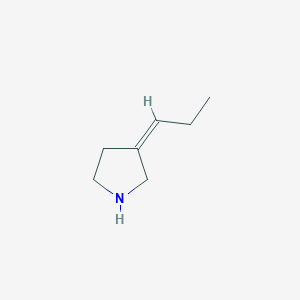

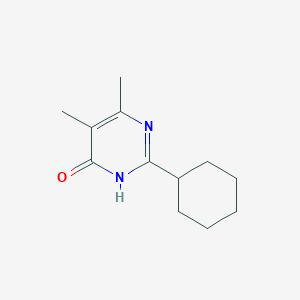
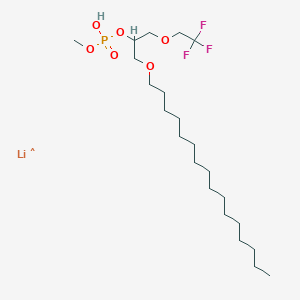



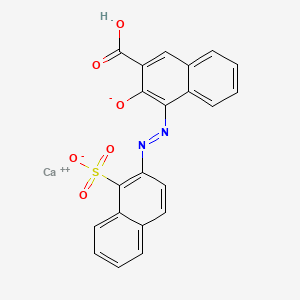

![1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazinedihydrochloride](/img/structure/B1494710.png)
![2-[3-Fluoro-5-(trifluoromethyl)thiophen-2-yl]-2-methylpropanoic acid](/img/structure/B1494713.png)
